ethyl 2-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
Description
Ethyl 2-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a 1,2-benzothiazole-3-one-1,1-dioxide core fused with a thiazole ring via an acetamide linkage and an ethyl carboxylate group. This structure combines sulfonamide, thiazole, and ester functionalities, which are often associated with diverse biological activities, including antimicrobial and anti-inflammatory properties .
Properties
Molecular Formula |
C16H15N3O6S2 |
|---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetyl]amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C16H15N3O6S2/c1-3-25-15(22)13-9(2)17-16(26-13)18-12(20)8-19-14(21)10-6-4-5-7-11(10)27(19,23)24/h4-7H,3,8H2,1-2H3,(H,17,18,20) |
InChI Key |
ZWICEMDSIRBUQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 1,1-dioxido-3-oxo-1,2-benzothiazole with ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Ethyl 2-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl 2-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity: The target compound’s 4-methyl thiazole and sulfonamide-benzothiazole groups distinguish it from analogs like 9b (), which incorporates a triazole-phenoxymethyl linker and fluorophenyl substituents . These differences may influence solubility, bioavailability, and target binding.
Computational Similarity Analysis
Molecular similarity metrics, such as Tanimoto and Dice indexes, are critical for virtual screening of analogs. Computational lumping strategies () could group it with other sulfonamide-thiazole derivatives for property prediction .
Biological Activity
Ethyl 2-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate (CAS Number: 24683-20-3) is a compound of interest due to its potential biological activities. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities.
Chemical Structure and Properties
The molecular formula of this compound is C11H11N O5S with a molecular weight of approximately 269.27 g/mol. The structure includes a benzothiazole moiety that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H11N O5S |
| Molecular Weight | 269.27 g/mol |
| CAS Number | 24683-20-3 |
Antimicrobial Activity
Benzothiazole derivatives have shown significant antimicrobial properties. Studies indicate that compounds similar to this compound exhibit activity against a range of bacteria and fungi. For instance, research has demonstrated that related benzothiazole compounds possess broad-spectrum antibacterial activity against Gram-positive and Gram-negative pathogens .
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. A specific focus on the structure–activity relationship (SAR) has revealed that modifications in the benzothiazole framework can enhance cytotoxicity against various cancer cell lines. For example, compounds derived from benzothiazoles have shown significant antiproliferative effects in human liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cell lines . The IC50 values for these compounds often fall within the low micromolar range, indicating promising anticancer activity.
The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve the inhibition of key enzymes involved in cell proliferation and survival pathways. For example, some benzothiazole derivatives have been identified as inhibitors of the Raf kinase pathway, which is crucial in many cancers .
Case Studies
Case Study 1: Antibacterial Efficacy
In a study evaluating various benzothiazole derivatives for their antibacterial properties, ethyl derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.015 μg/mL to 0.25 μg/mL against clinical isolates such as Streptococcus pneumoniae and Staphylococcus aureus . This highlights the potential application of these compounds in treating bacterial infections.
Case Study 2: Anticancer Activity
Another investigation focused on a series of benzothiazoles demonstrated that specific modifications could lead to enhanced cytotoxicity against breast cancer cells (MDA-MB-231). The most potent compounds achieved IC50 values below 10 μM . This underscores the importance of structural optimization in developing effective anticancer agents.
Q & A
Q. What are the standard synthetic routes for this compound, and how can intermediates be characterized?
The synthesis typically involves coupling a 1,2-benzothiazol-3-one derivative with a thiazole-5-carboxylate precursor. A general method includes:
- Reacting 2-amino-4-methyl-1,3-thiazole-5-carboxylate derivatives with chloroacetyl chloride in dioxane/triethylamine at 20–25°C, followed by recrystallization from ethanol-DMF mixtures .
- Critical intermediates (e.g., 2-chloroacetamides) are characterized via IR (C=O stretch at ~1700 cm⁻¹) and -NMR (amide NH at δ 10–12 ppm) .
Q. Which spectroscopic methods are essential for structural confirmation?
- IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹), sulfonyl (S=O, ~1350 cm⁻¹), and amide (N–H, ~3300 cm⁻¹) groups.
- -NMR : Confirms methyl groups (δ 2.3–2.6 ppm), aromatic protons (δ 7.0–8.0 ppm), and ester moieties (δ 4.2–4.4 ppm for –OCH–).
- Mass spectrometry : Validates molecular ion peaks and fragmentation patterns .
Q. How is the compound’s purity assessed during synthesis?
Purity is determined via:
- Melting point consistency (±1°C deviation from literature values).
- Elemental analysis (C, H, N, S) with ≤0.3% deviation from theoretical values .
- HPLC (C18 column, acetonitrile/water mobile phase) to confirm ≥95% purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
- Catalyst use : Triethylamine or DMAP accelerates acylation reactions, reducing side-product formation .
- Temperature control : Maintaining 20–25°C prevents decomposition of heat-sensitive intermediates .
- Example: Substituting dioxane with DMF increased yields from 61% to 72% in analogous triazole-thiazole syntheses .
Q. What challenges arise in resolving crystallographic data for this compound?
- Twinned crystals : Common due to flexible benzothiazole-thiazole linkages. SHELXL refinement with HKLF5 format can address this .
- Disorder : Sulfonyl and ester groups may require partial occupancy modeling.
- Data quality : High-resolution (<1.0 Å) data are critical; synchrotron sources improve anomalous dispersion for heavy atoms (e.g., sulfur) .
Q. How do substituent variations impact biological activity?
Structural analogs reveal:
- Electron-withdrawing groups (e.g., –NO, –CF) enhance antimicrobial activity by increasing electrophilicity.
- Methyl groups at the thiazole 4-position improve metabolic stability but reduce solubility .
- Example: A 4-fluorophenyl analog showed 2× higher antitumor activity (IC = 8.2 µM) compared to the parent compound .
Q. How can computational methods predict binding modes to biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Maestro models interactions with enzymes (e.g., COX-2 or kinase targets).
- MD simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100-ns trajectories.
- Example: Docking studies for triazole-thiazole derivatives identified hydrogen bonding with Thr830 in EGFR kinase .
Data Contradiction Analysis
Q. How should researchers address discrepancies in biological assay results?
- Control experiments : Validate assays with known inhibitors (e.g., doxorubicin for cytotoxicity).
- Dose-response curves : Ensure IC values are reproducible across ≥3 independent trials.
- Metabolic interference : Test stability in cell culture media (e.g., DMEM + 10% FBS) to rule out false positives .
Q. Why might XRD and NMR data conflict in structural assignments?
- Dynamic effects : NMR captures solution-state conformers, while XRD shows static solid-state structures.
- Tautomerism : The 1,2-benzothiazol-3-one moiety may exhibit keto-enol tautomerism, altering NMR shifts but not XRD data .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
